- Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole, Journal of Organic Chemistry, 1996, 61(14), 4756-4763
Cas no 91246-26-3 (3-(4-Methoxyphenyl)pyrrolidine)
3-(4-Methoxyphenyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Methoxyphenyl)pyrrolidine
- 3-(4-methoxyphenyl)pyrrolidine hydrochloride
- Pyrrolidine,3-(4-methoxyphenyl)-
- 3-(4-METHOXY-PHENYL)-PYRROLIDINE
- UPSZBLIRYUFEOF-UHFFFAOYSA-N
- 5248AC
- NE14060
- A843773
- Z992422546
- 3-(4-Methoxyphenyl)pyrrolidine (ACI)
- Pyrrolidine, 3-(p-methoxyphenyl)- (7CI)
- BS-13864
- AKOS005264499
- SCHEMBL3552712
- J-510731
- Z940902820
- CS-0150400
- 91246-26-3
- MFCD09027609
- DB-078943
- F2189-0076
- DTXSID20397626
- SB39848
- EN300-62198
-
- MDL: MFCD09027609
- Inchi: 1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3
- InChI Key: UPSZBLIRYUFEOF-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C2CCNC2)=CC=1
Computed Properties
- Exact Mass: 177.11500
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 21.3
Experimental Properties
- Density: 1.024
- Boiling Point: 288.8°C at 760 mmHg
- Flash Point: 114°C
- Refractive Index: 1.524
- PSA: 21.26000
- LogP: 2.10090
3-(4-Methoxyphenyl)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Methoxyphenyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KB227-250mg |
3-(4-Methoxyphenyl)pyrrolidine |
91246-26-3 | 98% | 250mg |
1602CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KB227-100mg |
3-(4-Methoxyphenyl)pyrrolidine |
91246-26-3 | 98% | 100mg |
666CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KB227-50mg |
3-(4-Methoxyphenyl)pyrrolidine |
91246-26-3 | 98% | 50mg |
401.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KB227-1g |
3-(4-Methoxyphenyl)pyrrolidine |
91246-26-3 | 98% | 1g |
3108.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KB227-200mg |
3-(4-Methoxyphenyl)pyrrolidine |
91246-26-3 | 98% | 200mg |
1002.0CNY | 2021-07-10 | |
| Chemenu | CM130088-1g |
3-(4-methoxyphenyl)pyrrolidine |
91246-26-3 | 95% | 1g |
$333 | 2021-08-05 | |
| TRC | M228278-10mg |
3-(4-methoxyphenyl)pyrrolidine |
91246-26-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228278-50mg |
3-(4-methoxyphenyl)pyrrolidine |
91246-26-3 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M228278-100mg |
3-(4-methoxyphenyl)pyrrolidine |
91246-26-3 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM130088-250mg |
3-(4-methoxyphenyl)pyrrolidine |
91246-26-3 | 95% | 250mg |
$142 | 2024-07-20 |
3-(4-Methoxyphenyl)pyrrolidine Production Method
Production Method 1
3-(4-Methoxyphenyl)pyrrolidine Preparation Products
3-(4-Methoxyphenyl)pyrrolidine Suppliers
3-(4-Methoxyphenyl)pyrrolidine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3-(4-Methoxyphenyl)pyrrolidine
Professional Introduction to 3-(4-Methoxyphenyl)pyrrolidine (CAS No. 91246-26-3)
3-(4-Methoxyphenyl)pyrrolidine, a compound with the chemical formula C₁₁H₁₃NO, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a pyrrolidine ring fused with a 4-methoxyphenyl group makes it a versatile scaffold for designing novel therapeutic agents. Its chemical structure and biological activity have been extensively studied, leading to several promising findings in recent years.
The CAS number 91246-26-3 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. This numbering system is crucial for researchers to accurately track and retrieve information about the compound's synthesis, properties, and applications. The pyrrolidine moiety is particularly interesting as it is a common pharmacophore found in many bioactive molecules. Its ability to engage with biological targets such as enzymes and receptors makes it valuable for drug design.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 3-(4-Methoxyphenyl)pyrrolidine interacts with biological systems. These studies have revealed that the 4-methoxyphenyl group plays a critical role in modulating the compound's binding affinity and pharmacological effects. The methoxy substituent can influence electronic distributions and steric hindrance, thereby affecting the compound's overall activity. This insight has guided the development of more refined derivatives with improved therapeutic profiles.
In the realm of medicinal chemistry, 3-(4-Methoxyphenyl)pyrrolidine has been explored as a precursor for various pharmacologically active compounds. Researchers have synthesized analogs of this molecule to investigate their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The pyrrolidine-pyridine hybrid structures derived from this compound have shown particularly promising results in preclinical studies. These hybrids exhibit enhanced solubility and metabolic stability, making them attractive candidates for further development.
The synthesis of 3-(4-Methoxyphenyl)pyrrolidine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions, nucleophilic substitutions, and functional group transformations. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. The development of novel synthetic methodologies has not only facilitated the production of this compound but also provided insights into its mechanistic pathways.
One of the most intriguing aspects of 3-(4-Methoxyphenyl)pyrrolidine is its role as an intermediate in the synthesis of biologically active molecules. For instance, it has been used to develop kinase inhibitors, which are essential in targeting various cancers and inflammatory diseases. The 4-methoxyphenyl group serves as a key pharmacophoric element that interacts with specific residues on the target protein, modulating its activity. This interaction has been elucidated through X-ray crystallography and other structural biology techniques.
The pharmaceutical industry has shown significant interest in leveraging the structural features of 3-(4-Methoxyphenyl)pyrrolidine for drug discovery programs. Its unique combination of functional groups allows for diverse modifications, enabling the creation of libraries of compounds with tailored properties. High-throughput screening (HTS) techniques have been utilized to rapidly assess the activity of these derivatives against various biological targets. This approach has led to the identification of several lead compounds with high potential for further development.
Recent clinical trials have demonstrated the efficacy of certain derivatives of 3-(4-Methoxyphenyl)pyrrolidine in treating specific medical conditions. These trials have focused on evaluating parameters such as pharmacokinetics, toxicity, and therapeutic efficacy. The results have been encouraging, highlighting the compound's promise as a starting point for developing new drugs. However, further research is needed to fully understand its long-term effects and optimal dosing regimens.
The environmental impact of synthesizing and using 3-(4-Methoxyphenyl)pyrrolidine is also an area of growing interest. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. Techniques such as biocatalysis and solvent-free reactions are being explored to enhance the ecological footprint of pharmaceutical manufacturing processes.
In conclusion, 3-(4-Methoxyphenyl)pyrrolidine (CAS No. 91246-26-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. Advances in synthetic chemistry, computational modeling, and clinical research continue to expand our understanding of its applications and promise for future medical breakthroughs.
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